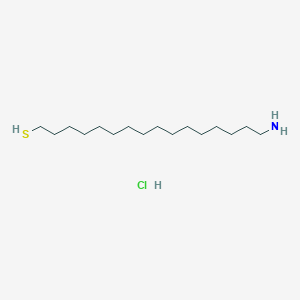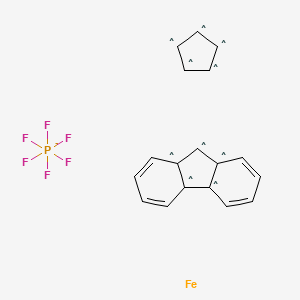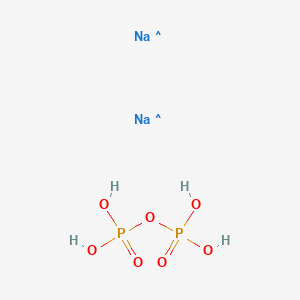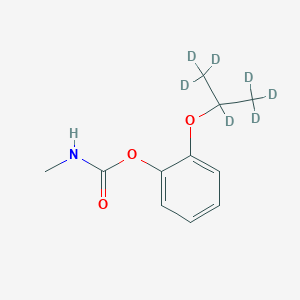
2-(2,3-Dichlorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dicloro fenoxi)-N'-(furan-2-ilmetilen)acetohidrazida es un compuesto orgánico que pertenece a la clase de las hidrazidas. Estos compuestos son conocidos por sus diversas aplicaciones en varios campos, incluida la química medicinal, la agricultura y la ciencia de los materiales. La presencia de moieties de dicloro fenoxi y furano en su estructura sugiere una posible actividad biológica y reactividad química.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(2,3-Dicloro fenoxi)-N'-(furan-2-ilmetilen)acetohidrazida generalmente implica la reacción de ácido 2,3-dicloro fenoxiacético con furan-2-carbaldehído en presencia de hidrato de hidrazina. La reacción generalmente se lleva a cabo en condiciones de reflujo en un solvente adecuado como etanol o metanol. El producto se purifica luego por recristalización o cromatografía en columna.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían rutas sintéticas similares pero a mayor escala. La optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, sería necesaria para garantizar un alto rendimiento y pureza. Los reactores de flujo continuo y los sistemas de síntesis automatizados podrían emplearse para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(2,3-Dicloro fenoxi)-N'-(furan-2-ilmetilen)acetohidrazida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar óxidos correspondientes u otros derivados.
Reducción: Las reacciones de reducción podrían conducir a la formación de derivados de hidrazina.
Sustitución: Las moieties de dicloro fenoxi y furano pueden participar en reacciones de sustitución nucleofílica o electrófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: Se pueden usar agentes reductores como borohidruro de sodio (NaBH4) o hidruro de aluminio y litio (LiAlH4).
Sustitución: Se pueden emplear reactivos como halógenos, agentes alquilantes o agentes acilantes en condiciones apropiadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependerían de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación podría producir ácidos carboxílicos o cetonas, mientras que la reducción podría producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su posible actividad biológica, incluidas las propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Explorado por sus posibles efectos terapéuticos y como compuesto principal para el desarrollo de fármacos.
Industria: Utilizado en el desarrollo de nuevos materiales, agroquímicos y otras aplicaciones industriales.
Mecanismo De Acción
El mecanismo de acción de 2-(2,3-Dicloro fenoxi)-N'-(furan-2-ilmetilen)acetohidrazida dependería de su objetivo biológico específico. Generalmente, tales compuestos pueden interactuar con enzimas, receptores u otras biomoléculas, lo que lleva a la inhibición o activación de vías específicas. Se requerirían estudios detallados, incluidos el acoplamiento molecular y los ensayos bioquímicos, para dilucidar el mecanismo exacto.
Comparación Con Compuestos Similares
Compuestos similares
- 2-(2,4-Dicloro fenoxi)-N'-(furan-2-ilmetilen)acetohidrazida
- 2-(2,3-Dicloro fenoxi)-N'-(tiofen-2-ilmetilen)acetohidrazida
- 2-(2,3-Dicloro fenoxi)-N'-(piridin-2-ilmetilen)acetohidrazida
Singularidad
2-(2,3-Dicloro fenoxi)-N'-(furan-2-ilmetilen)acetohidrazida es único debido a la combinación específica de moieties de dicloro fenoxi y furano, que pueden conferir propiedades químicas y biológicas distintas
Propiedades
Número CAS |
477731-47-8 |
|---|---|
Fórmula molecular |
C13H10Cl2N2O3 |
Peso molecular |
313.13 g/mol |
Nombre IUPAC |
2-(2,3-dichlorophenoxy)-N-[(E)-furan-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C13H10Cl2N2O3/c14-10-4-1-5-11(13(10)15)20-8-12(18)17-16-7-9-3-2-6-19-9/h1-7H,8H2,(H,17,18)/b16-7+ |
Clave InChI |
VLTNKSUPQWWUDS-FRKPEAEDSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)N/N=C/C2=CC=CO2 |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)NN=CC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-[[3',6'-Bis(acetyloxy)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2',7'-diyl]bis(methylene)]bis[N-[2-[(acetyloxy)methoxy]-2-oxoethyl]glycine 1,1'-Bis[(acetyloxy)](/img/structure/B12058319.png)
![(2S)-2-[(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-3-methylbutanoic acid](/img/structure/B12058336.png)







![4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12058382.png)

![sodium;[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-6-hydroxy-2-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate](/img/structure/B12058395.png)

